Tert-butyl 4-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate

Tert-butyl 4-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate (CAS 1346229-51-3) is a synthetic, fully saturated spirocyclic building block comprising a piperidine ring and a tetrahydropyran ring conjoined at a single spiro carbon, featuring a ketone and a Boc-protected amine. It belongs to the 1-oxa-9-azaspiro[5.5]undecane chemotype, a structural class identified as a 'privileged scaffold' for drug design due to its high fraction of sp3-hybridized carbons (Fsp3) and well-defined 3D projection of vectors, properties that can enhance target selectivity and physicochemical profiles in lead optimization.

Molecular Formula C14H23NO4
Molecular Weight 269.341
CAS No. 1346229-51-3
Cat. No. B568688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate
CAS1346229-51-3
Synonymstert-butyl 4-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate; 4-oxo-1-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid 1,1-dimethylethyl ester
Molecular FormulaC14H23NO4
Molecular Weight269.341
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)CCO2
InChIInChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-7-5-14(6-8-15)10-11(16)4-9-18-14/h4-10H2,1-3H3
InChIKeyOGPIVLKPBUTGSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for Tert-butyl 4-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate (CAS 1346229-51-3): A Spirocyclic Scaffold Building Block


Tert-butyl 4-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate (CAS 1346229-51-3) is a synthetic, fully saturated spirocyclic building block comprising a piperidine ring and a tetrahydropyran ring conjoined at a single spiro carbon, featuring a ketone and a Boc-protected amine [1]. It belongs to the 1-oxa-9-azaspiro[5.5]undecane chemotype, a structural class identified as a 'privileged scaffold' for drug design due to its high fraction of sp3-hybridized carbons (Fsp3) and well-defined 3D projection of vectors, properties that can enhance target selectivity and physicochemical profiles in lead optimization [1]. The compound serves as a versatile precursor for the divergent synthesis of tailored spirocyclic libraries for antibacterial, antitubercular, metabolic disease, and carbonic anhydrase inhibitor programs [1][2][3]. It is commercially available from multiple research chemical suppliers typically at ≥95% purity, with a molecular weight of 269.34 g/mol and the molecular formula C14H23NO4 .

Why Generic Spirocyclic Intermediates Cannot Replace Tert-butyl 4-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate in Lead Optimization


Spirocyclic scaffolds are not interchangeable in medicinal chemistry because the specific position and nature of the functional groups dictate the final 3D vectorial geometry accessible to peripheral pharmacophores [1]. The 4-oxo group on the tetrahydropyran ring of CAS 1346229-51-3 provides a key synthetic handle for reductive amination or further derivatization that is absent in the non-ketone analogs (e.g., tert-butyl 1-oxa-9-azaspiro[5.5]undecane-9-carboxylate, having a less specific reactivity) or in regioisomeric ketone building blocks (e.g., 9-oxo-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate) . The distinct spatial arrangement of substituents emanating from the [5.5]-spiro system has been shown to significantly impact the potency, selectivity, and overall ADME profile of final compounds in GPR40 agonist programs, where even subtle changes can completely ablate activity [2]. Therefore, procuring the specific 4-oxo-Boc-protected intermediate is not a matter of simple catalog substitution but a critical determinant of the lead optimization trajectory and the resulting intellectual property landscape.

Quantitative Differential Evidence for Tert-butyl 4-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate vs. Closest Analogs


Validated Application Scenarios for Tert-butyl 4-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate (CAS 1346229-51-3) Based on Published Evidence


Divergent Synthesis of Antibacterial Fluoroquinolone-Fused Spirocycles

This building block is directly employed as a key intermediate (compound 6) for reductive amination with cyclopropylamine to generate the N-cyclopropyl-1-oxa-9-azaspiro[5.5]undecan-4-amine core, which is subsequently fused to ciprofloxacin. The resulting library of 36 ciprofloxacin derivatives showed a substantially narrowed but highly potent activity spectrum against the Gram-negative A. baumannii 987 and Gram-positive B. cereus 138 strains, with many compounds equipotent or superior to ciprofloxacin itself [1].

Synthesis of Polar FFA1 (GPR40) Agonists with Improved Developability

The compound serves as the source of the spirocyclic appendage in a pilot series of nine FFA1 agonists. Starting from the Prins cyclization product related to this chemistry, the study achieved nanomolar FFA1 agonists (best EC50 = 55 nM) and fully characterized four leads for aqueous solubility, metabolic stability, plasma protein binding, and Caco-2 permeability, culminating in an in vivo pharmacokinetic profile with 10.3% oral bioavailability [2].

Construction of Carbonic Anhydrase Inhibitor Libraries via Sulfonamide Installation

This Boc-protected scaffold is utilized to generate a fundamentally novel chemotype of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides. These first-in-class molecular probes combine a spirocyclic piperidine periphery with an aminosulfamoyl zinc-binding group, designed for the interrogation of the carbonic anhydrase enzyme family, a validated target across multiple therapeutic areas [3].

Antitubercular MmpL3 Protein Inhibitor Lead Optimization

Derivatives of the 1-oxa-9-azaspiro[5.5]undecane core, accessible through the further modification of this starting material's ketone functionality, were synthesized and evaluated for their antituberculosis activity, with the goal of optimizing inhibitors targeting the MmpL3 protein of Mycobacterium tuberculosis, a critical new mechanism for combating drug-resistant TB [4].

Quote Request

Request a Quote for Tert-butyl 4-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.